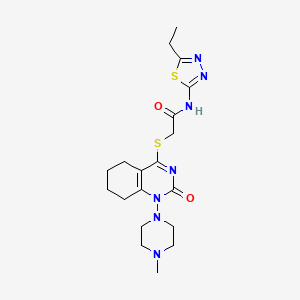

2-(3-Thienyl)nicotinaldehyde

Vue d'ensemble

Description

2-(3-Thienyl)nicotinaldehyde is a chemical compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is a solid substance .

Synthesis Analysis

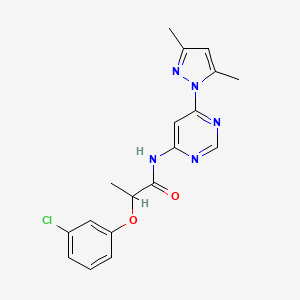

The synthesis of 2-(3-Thienyl)nicotinaldehyde and similar compounds has been explored in the literature. For instance, a study highlighted the efficient synthetic approaches to new 2,2’-bipyridine ligands functionalized with a 3-thienyl moiety . These compounds are of interest as monomeric units for electropolymerization. The “1,2,4-triazine” methodology was used for the synthesis .Molecular Structure Analysis

The molecular structure of 2-(3-Thienyl)nicotinaldehyde can be represented by the SMILES stringO=Cc1cccnc1-c2ccsc2 . This indicates that the compound contains a carbonyl group (=O), a pyridine ring (c1cccnc1), and a thiophene ring (c2ccsc2). Physical And Chemical Properties Analysis

2-(3-Thienyl)nicotinaldehyde is a solid substance . Its empirical formula is C10H7NOS, and it has a molecular weight of 189.23 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

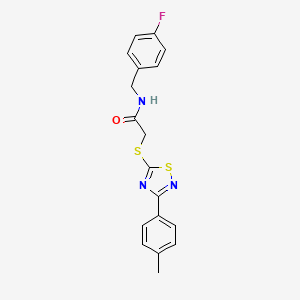

One primary application of 2-(3-Thienyl)nicotinaldehyde is in the synthesis of heterocyclic compounds, which are pivotal in drug discovery and development. For instance, Attaby et al. (2007) explored its potential in synthesizing novel heterocyclic derivatives with antiviral activity, highlighting the synthetic versatility of 2-(3-Thienyl)nicotinaldehyde in producing thieno[2,3-b]-pyridine derivatives through reactions with chloroacetone, chloroaceto-nitrile, and other halogen-containing reagents (Attaby, Elghandour, Ali, & Ibrahem, 2007). Similarly, Bashiardes et al. (2009) developed a method for the rapid synthesis of nicotine and its analogues using 2-(3-Thienyl)nicotinaldehyde, employing intramolecular [3+2] cycloaddition of azomethine ylides (Bashiardes, Picard, & Pornet, 2009).

Catalytic and Synthetic Applications

The catalytic applications of 2-(3-Thienyl)nicotinaldehyde are evident in its use for constructing heterocyclic ring-fused 1,2-oxazinones. Qu and Cheng (2013) demonstrated its utility in NHC-catalyzed reactions with nitrosoarenes to produce novel oxazinone derivatives, offering a versatile method for synthesizing various heterocyclic compounds that are challenging to obtain by other means (Qu & Cheng, 2013).

Material Science and Photochemistry

In material science, 2-(3-Thienyl)nicotinaldehyde finds application in the development of photochromic materials. Irie et al. (2000) reported on the reversible photochromic reactions of derivatives in the single-crystalline phase, which undergo color changes upon irradiation with light, indicating potential applications in optical data storage and photo-switching devices (Irie, Lifka, Kobatake, & Kato, 2000).

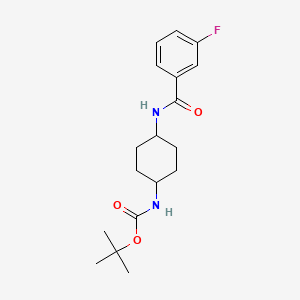

Biochemical Research

Moreover, 2-(3-Thienyl)nicotinaldehyde plays a role in biochemical research, particularly in studies related to enzyme inhibition. French et al. (2010) discovered that nicotinaldehydes, including 2-(3-Thienyl)nicotinaldehyde, act as potent inhibitors of nicotinamidases, enzymes involved in NAD(+) metabolism and potentially influencing organismal aging and disease processes (French, Cen, Vrablik, Xu, Allen, Hanna-Rose, & Sauve, 2010).

Safety And Hazards

Propriétés

IUPAC Name |

2-thiophen-3-ylpyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-6-8-2-1-4-11-10(8)9-3-5-13-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAUWSNYPEZPXNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CSC=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Thienyl)nicotinaldehyde | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1'-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-[1,4'-bipiperidin]-4-yl)-N-(5-(trifluoromethyl)pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2634208.png)

![N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2634209.png)

![1-[4-(tert-butyl)benzyl]-2(1H)-quinolinone](/img/structure/B2634212.png)

![S-(2-fluorophenyl)-2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2634214.png)

![N-(benzo[b]thiophen-5-yl)-4-(phenylthio)butanamide](/img/structure/B2634220.png)

![4-chloro-3-methoxy-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2634222.png)

![2-chloro-N-[(1-phenylcyclopropyl)methyl]quinoline-4-carboxamide](/img/structure/B2634223.png)

![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/no-structure.png)